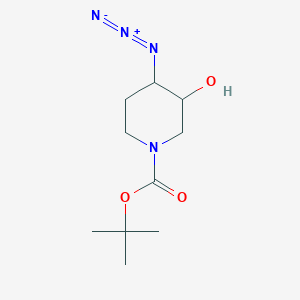

trans-1-boc-4-azido-3-hydroxypiperidine

Descripción general

Descripción

trans-1-Boc-4-azido-3-hydroxypiperidine is a stereochemically defined piperidine derivative featuring three critical functional groups:

- Boc (tert-butoxycarbonyl) protection on the nitrogen atom, which enhances stability during synthetic manipulations .

- Azide group (-N₃) at the 4-position, enabling participation in click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or polymer synthesis.

- Hydroxyl group (-OH) at the 3-position in a trans configuration relative to the azide, introducing polarity and hydrogen-bonding capability.

The hydroxyl group at position 3 distinguishes it from structurally related piperidine derivatives.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-boc-4-azido-3-hydroxypiperidine typically involves multiple steps. One common method starts with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group. The hydroxyl group is then introduced at the 3-position of the piperidine ring. Finally, the azido group is added at the 4-position through a nucleophilic substitution reaction using sodium azide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

trans-1-boc-4-azido-3-hydroxypiperidine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The azido group can be reduced to an amine group.

Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, to form amines.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Sodium azide (NaN3) is commonly used for introducing the azido group.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary amine.

Substitution: Formation of various substituted amines depending on the reaction conditions.

Aplicaciones Científicas De Investigación

trans-1-boc-4-azido-3-hydroxypiperidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in the study of biochemical pathways and enzyme mechanisms.

Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of trans-1-boc-4-azido-3-hydroxypiperidine depends on its specific application. In biochemical studies, the azido group can act as a bioorthogonal handle, allowing for the selective labeling and tracking of biomolecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity for its molecular targets .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

1-Boc-4-(azidomethyl)piperidine (CAS 325290-50-4)

Key Differences :

- The hydroxyl group in the target compound enables hydrogen bonding and additional derivatization (e.g., oxidation, protection), whereas 1-Boc-4-(azidomethyl)piperidine lacks this functionality, limiting its versatility .

1-Boc-4-piperidinol (1-Boc-4-hydroxy piperidine)

Key Differences :

- The absence of an azide group in 1-Boc-4-piperidinol restricts its utility in click chemistry, making it less suitable for applications requiring rapid conjugation .

- The hydroxyl position (3 vs. 4) alters steric and electronic properties, influencing solubility and interaction with biological targets.

1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine (CAS 890849-78-2)

Key Differences :

- The Cbz and methoxycarbonyl groups in the latter compound complicate synthetic workflows, whereas the target compound’s simpler structure allows for streamlined modifications.

- The high molecular weight (432.50) of the Cbz derivative reduces its suitability for in vivo applications compared to the lighter, more versatile target compound .

Research Findings and Trends

Azide vs. Azidomethyl Reactivity: The direct azide group in this compound facilitates faster cycloaddition kinetics compared to azidomethyl derivatives, as observed in analogous compounds . However, azidomethyl groups (e.g., 1-Boc-4-(azidomethyl)piperidine) may improve solubility in nonpolar solvents due to the methyl spacer .

Hydroxyl Group Positioning: The 3-OH group in the target compound enhances water solubility relative to 1-Boc-4-piperidinol, as evidenced by similar hydroxyl-bearing piperidines .

Stability Considerations :

- Azide-containing compounds like this compound require low-temperature storage (-20°C) to prevent decomposition, a trend mirrored in 1-Boc-4-(azidomethyl)piperidine .

Actividad Biológica

trans-1-Boc-4-azido-3-hydroxypiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes existing research on the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core with a Boc (tert-butyloxycarbonyl) protecting group and an azido functional group. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a study focused on a library of urea-based compounds demonstrated their cytotoxicity against MDA-MB-231 triple-negative breast cancer cells. The IC50 values indicated that these compounds could inhibit cell viability effectively, suggesting that modifications in the piperidine scaffold can enhance anticancer properties .

Table 1: Cytotoxicity Data of Related Compounds

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| This compound | TBD | MDA-MB-231 (TNBC) |

| Compound 4a | 10 | MDA-MB-231 |

| Compound RL197 | 5 | Colon Cancer Cells |

The mechanism by which this compound exerts its anticancer effects appears to be linked to its ability to induce apoptosis and inhibit key signaling pathways such as NFκB, which is involved in cell proliferation and survival. In experimental models, compounds with similar scaffolds have shown significant activation of caspases, indicating apoptotic cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Azide-containing compounds are known for their reactivity and potential to disrupt microbial cell function. Preliminary studies suggest that derivatives can exhibit bactericidal effects against various strains of bacteria, although specific data on this compound remains limited .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related piperidine derivatives indicate that modifications at specific positions significantly affect biological activity. For instance, the introduction of electron-withdrawing groups enhances cytotoxicity, while bulky substituents may reduce it. The hydroxyl group at the 3-position is particularly important for maintaining activity against cancer cell lines .

Table 2: Summary of Structural Modifications and Their Impact

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups at 4-position | Increased cytotoxicity |

| Hydroxyl group at 3-position | Essential for activity |

| Bulky substituents | Decreased potency |

Case Studies

Several case studies have documented the synthesis and evaluation of this compound analogs:

- Study on Urea-based Compounds : A library was synthesized where the presence of a hydroxypiperidine moiety was critical for interaction with GPCRs and cytotoxicity against cancer cell lines .

- Antimicrobial Evaluation : Research indicated that azide derivatives could inhibit bacterial growth through mechanisms involving DNA synthesis disruption, although specific tests on this compound are still required .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing trans-1-Boc-4-azido-3-hydroxypiperidine, and how do reaction conditions influence stereochemical outcomes?

The synthesis of this compound typically involves sequential protection, substitution, and azide introduction. Key steps include:

- Boc protection : Using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to protect the amine group .

- Azide introduction : Employing sodium azide (NaN₃) with a leaving group (e.g., mesylate or tosylate) at position 4 of the piperidine ring. Reaction temperature (0–25°C) and solvent polarity (e.g., DMF or THF) critically affect stereoselectivity and azide stability .

- Hydroxyl group retention : Ensuring mild acidic or neutral conditions during deprotection steps to preserve the 3-hydroxyl group .

Validation : Monitor intermediates via HPLC-TOF (Δppm ≤ 1.5) and confirm stereochemistry using chiral GC-MS or X-ray crystallography .

Q. How can researchers ensure the purity and structural fidelity of this compound during synthesis?

- Analytical techniques :

- GC-MS (EI ionization) : Retention time locking (e.g., 7.94–9.258 min) and base peak analysis (m/z 57, 83, 93) to detect impurities .

- FTIR-ATR : Confirm hydroxyl (3200–3600 cm⁻¹) and azide (2100 cm⁻¹) functional groups .

- HPLC-TOF : Compare measured mass (e.g., 276.1838 g/mol) with theoretical values to identify deviations (Δppm ≤ 2) .

- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane to resolve diastereomers .

Q. What distinguishes this compound from structurally similar piperidine derivatives?

Key structural and functional differences include:

| Compound | Functional Groups | Reactivity | Applications |

|---|---|---|---|

| This compound | Boc, azide, hydroxyl | Click chemistry compatibility | Drug intermediate, bioconjugation |

| 4-Aminopiperidine | Unprotected amine | High nucleophilicity | Base for alkaloid synthesis |

| N-Boc-3-hydroxypiperidine | Boc, hydroxyl | Limited azide reactivity | Peptide synthesis |

| The azide group enables strain-promoted cycloadditions, while the hydroxyl group participates in hydrogen bonding for target binding . |

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for target-specific interactions?

- Docking studies : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., kinases or proteases). Focus on the azide’s dipole interactions and hydroxyl’s hydrogen bonding .

- MD simulations : Assess conformational stability in aqueous (TIP3P water model) and lipid bilayer environments to prioritize derivatives with improved pharmacokinetics .

- QSAR analysis : Corrogate substituent effects at the 4-azido position with biological activity datasets .

Q. What strategies resolve contradictions in reported stability data for this compound under varying storage conditions?

- Contradiction : Purity discrepancies (≥98% in vs. 95–98% in ) may arise from hygroscopicity or azide decomposition.

- Resolution :

Q. How can researchers address stereochemical challenges in large-scale synthesis of this compound?

- Chiral auxiliaries : Use (S)- or (R)-proline derivatives to enforce trans configuration during ring closure .

- Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective azide insertion .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to track stereochemistry in real time .

Q. What methodologies validate the biological activity of this compound in cellular assays?

- Click chemistry tagging : Conjugate the azide group to alkyne-modified fluorophores (e.g., TAMRA-alkyne) for cellular imaging .

- Target engagement assays : Use SPR (Surface Plasmon Resonance) to measure binding kinetics with recombinant proteins (KD < 10 µM preferred) .

- Cytotoxicity screening : Test derivatives in HEK293 or HepG2 cells with MTT assays, noting IC50 shifts correlated with structural modifications .

Q. Methodological Best Practices

- Data validation : Cross-reference GC-MS, FTIR, and NMR (1H/13C) to confirm structural assignments .

- Ethical design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

Propiedades

IUPAC Name |

tert-butyl 4-azido-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O3/c1-10(2,3)17-9(16)14-5-4-7(12-13-11)8(15)6-14/h7-8,15H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCGXBAKIMNIDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.